molecular formula C4F8 B1333372 Octafluoro-2-butene CAS No. 360-89-4

Octafluoro-2-butene

Cat. No. B1333372
CAS RN: 360-89-4
M. Wt: 200.03 g/mol
InChI Key: WSJULBMCKQTTIG-OWOJBTEDSA-N
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Patent
US06664431B2

Procedure details

A 0.3 dm3-capacity tubular reactor made from stainless steel, provided with electric heating, with a thermocouple sheath, with pipes for feeding the starting components and discharging the reaction products, is charged with about 0.23 dm3 of a catalyst which is silicon dioxide promoted with potassium fluoride in an amount of 35 wt. %. The catalyst is heated in a stream of dry nitrogen with a gradual temperature increase from 180 to 350° C. for four hours. Then the temperature is lowered to 240° C., and 40 g of methyl ester of perfluorovaleric acid are fed with the rate of 20 g/hour. The gas mixture outgoing from the reactor is condensed in a trap cooled down to −30° C., and subjected to low-temperature rectification, as a result of which 27.4 g of perfluoro-2-butene are obtained. The yield of the target product is 95.1%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Si](=O)=O.[F-:4].[K+].[F:6][C:7]([F:21])([C:11]([F:20])(F)[C:12]([F:18])(F)[C:13]([F:16])([F:15])[F:14])C(O)=O>>[F:4][C:7]([F:6])([F:21])[C:11]([F:20])=[C:12]([F:18])[C:13]([F:14])([F:15])[F:16] |f:1.2|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
methyl ester
Quantity
40 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F
Step Six
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
265 (± 85) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with electric heating, with a thermocouple sheath, with pipes
TEMPERATURE
Type
TEMPERATURE
Details
The catalyst is heated in a stream of dry nitrogen with a gradual temperature
CUSTOM
Type
CUSTOM
Details
is lowered to 240° C.
CUSTOM
Type
CUSTOM
Details
condensed in a trap
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −30° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=C(C(F)(F)F)F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06664431B2

Procedure details

A 0.3 dm3-capacity tubular reactor made from stainless steel, provided with electric heating, with a thermocouple sheath, with pipes for feeding the starting components and discharging the reaction products, is charged with about 0.23 dm3 of a catalyst which is silicon dioxide promoted with potassium fluoride in an amount of 35 wt. %. The catalyst is heated in a stream of dry nitrogen with a gradual temperature increase from 180 to 350° C. for four hours. Then the temperature is lowered to 240° C., and 40 g of methyl ester of perfluorovaleric acid are fed with the rate of 20 g/hour. The gas mixture outgoing from the reactor is condensed in a trap cooled down to −30° C., and subjected to low-temperature rectification, as a result of which 27.4 g of perfluoro-2-butene are obtained. The yield of the target product is 95.1%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Si](=O)=O.[F-:4].[K+].[F:6][C:7]([F:21])([C:11]([F:20])(F)[C:12]([F:18])(F)[C:13]([F:16])([F:15])[F:14])C(O)=O>>[F:4][C:7]([F:6])([F:21])[C:11]([F:20])=[C:12]([F:18])[C:13]([F:14])([F:15])[F:16] |f:1.2|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
methyl ester
Quantity
40 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F
Step Six
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
265 (± 85) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with electric heating, with a thermocouple sheath, with pipes
TEMPERATURE
Type
TEMPERATURE
Details
The catalyst is heated in a stream of dry nitrogen with a gradual temperature
CUSTOM
Type
CUSTOM
Details
is lowered to 240° C.
CUSTOM
Type
CUSTOM
Details
condensed in a trap
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −30° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=C(C(F)(F)F)F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06664431B2

Procedure details

A 0.3 dm3-capacity tubular reactor made from stainless steel, provided with electric heating, with a thermocouple sheath, with pipes for feeding the starting components and discharging the reaction products, is charged with about 0.23 dm3 of a catalyst which is silicon dioxide promoted with potassium fluoride in an amount of 35 wt. %. The catalyst is heated in a stream of dry nitrogen with a gradual temperature increase from 180 to 350° C. for four hours. Then the temperature is lowered to 240° C., and 40 g of methyl ester of perfluorovaleric acid are fed with the rate of 20 g/hour. The gas mixture outgoing from the reactor is condensed in a trap cooled down to −30° C., and subjected to low-temperature rectification, as a result of which 27.4 g of perfluoro-2-butene are obtained. The yield of the target product is 95.1%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Si](=O)=O.[F-:4].[K+].[F:6][C:7]([F:21])([C:11]([F:20])(F)[C:12]([F:18])(F)[C:13]([F:16])([F:15])[F:14])C(O)=O>>[F:4][C:7]([F:6])([F:21])[C:11]([F:20])=[C:12]([F:18])[C:13]([F:14])([F:15])[F:16] |f:1.2|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
methyl ester
Quantity
40 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F
Step Six
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
265 (± 85) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with electric heating, with a thermocouple sheath, with pipes
TEMPERATURE
Type
TEMPERATURE
Details
The catalyst is heated in a stream of dry nitrogen with a gradual temperature
CUSTOM
Type
CUSTOM
Details
is lowered to 240° C.
CUSTOM
Type
CUSTOM
Details
condensed in a trap
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −30° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=C(C(F)(F)F)F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.